Cas no 923217-95-2 (N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide)

N-(2-ベンゾイル-3-メチル-1-ベンゾフラン-6-イル)-2-メトキシベンズアミドは、複雑なベンゾフラン骨格とベンズアミド構造を有する有機化合物です。この化合物は、特定の酵素阻害剤や薬理活性物質としての潜在的な応用が研究されています。分子内に存在するベンゾイル基とメトキシ基は、標的タンパク質との特異的な相互作用を可能にし、高い選択性を示すことが特徴です。また、ベンゾフラン環の3位に導入されたメチル基は化合物の安定性向上に寄与します。その精密な分子設計により、医薬品開発におけるリード化合物としての有用性が期待されています。

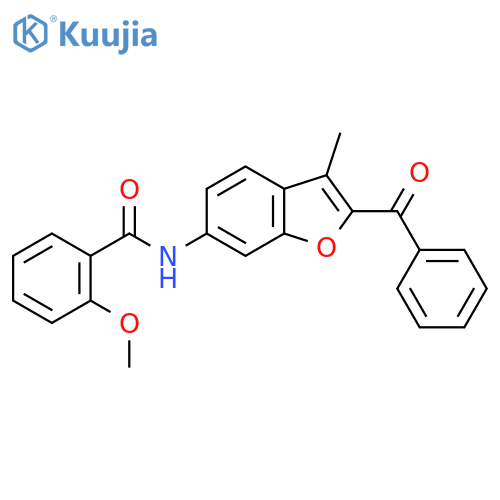

923217-95-2 structure

商品名:N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide 化学的及び物理的性質

名前と識別子

-

- N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide

- F2210-0124

- N-(2-benzoyl-3-methylbenzofuran-6-yl)-2-methoxybenzamide

- 923217-95-2

- AKOS001957109

-

- インチ: 1S/C24H19NO4/c1-15-18-13-12-17(25-24(27)19-10-6-7-11-20(19)28-2)14-21(18)29-23(15)22(26)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,25,27)

- InChIKey: PNHUVMGBWFAOGA-UHFFFAOYSA-N

- ほほえんだ: O1C(C(C2C=CC=CC=2)=O)=C(C)C2C=CC(=CC1=2)NC(C1C=CC=CC=1OC)=O

計算された属性

- せいみつぶんしりょう: 385.13140809g/mol

- どういたいしつりょう: 385.13140809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 29

- 回転可能化学結合数: 5

- 複雑さ: 587

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.2

- トポロジー分子極性表面積: 68.5Ų

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | BA67938-1mg |

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide |

923217-95-2 | 1mg |

$245.00 | 2024-05-20 | ||

| Life Chemicals | F2210-0124-3mg |

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide |

923217-95-2 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2210-0124-2μmol |

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide |

923217-95-2 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2210-0124-4mg |

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide |

923217-95-2 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2210-0124-1mg |

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide |

923217-95-2 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2210-0124-2mg |

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide |

923217-95-2 | 90%+ | 2mg |

$59.0 | 2023-05-16 |

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide 関連文献

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

923217-95-2 (N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide) 関連製品

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量